1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine
CAS No.: 1016678-92-4
Cat. No.: VC16682874
Molecular Formula: C11H16F2N2O
Molecular Weight: 230.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016678-92-4 |
|---|---|
| Molecular Formula | C11H16F2N2O |
| Molecular Weight | 230.25 g/mol |
| IUPAC Name | 4-[4-(difluoromethoxy)phenyl]butan-2-ylhydrazine |
| Standard InChI | InChI=1S/C11H16F2N2O/c1-8(15-14)2-3-9-4-6-10(7-5-9)16-11(12)13/h4-8,11,15H,2-3,14H2,1H3 |
| Standard InChI Key | IDGSUKWULMFTSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1=CC=C(C=C1)OC(F)F)NN |
Introduction
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine is a complex organic compound belonging to the class of hydrazines, characterized by the presence of the hydrazine functional group (-NH-NH-). This compound features a difluoromethoxy substituent attached to a phenyl group, which significantly influences its chemical properties and biological activities. The molecular formula of this compound is C11H16F2N2O, with a molecular weight of approximately 230.25 g/mol .
Synthesis Methods
The synthesis of 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine typically involves several steps, starting with the preparation of the difluoromethoxy group. This often begins with the reaction of 4-nitrophenol with sodium hydroxide, followed by further reactions to produce 4-(difluoromethoxy)aniline, which serves as a precursor for various derivatives, including hydrazines.
Synthesis Steps
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Preparation of Difluoromethoxy Group: The synthesis starts with the preparation of the difluoromethoxy group, typically from 4-nitrophenol.
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Formation of Aniline Derivative: The difluoromethoxy group is then attached to an aniline derivative.
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Reaction with Hydrazine: The final step involves the reaction of the aniline derivative with hydrazine to form the target compound.
Chemical Reactivity
1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine participates in various chemical reactions typical of hydrazines. The difluoromethoxy group enhances electrophilicity due to its electron-withdrawing nature, potentially increasing reactivity in electrophilic aromatic substitution reactions.
Reactivity Table
| Reaction Type | Description |
|---|---|
| Electrophilic Aromatic Substitution | Enhanced by difluoromethoxy group |
| Nucleophilic Substitution | Possible due to hydrazine group |
Biological Activity and Applications
Hydrazine derivatives, including 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine, may exhibit biological activity through interactions with various biological targets. These compounds have been studied for potential antitumor activity and as intermediates in biochemical pathways.
Biological Activity Table
| Potential Activity | Description |
|---|---|
| Antitumor Activity | Potential due to hydrazine structure |
| Biochemical Pathway Intermediates | Possible role in various biochemical processes |
Characterization Techniques
Characterization of 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure. Mass spectrometry is used to determine molecular weight and purity levels.
Characterization Techniques Table
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm molecular structure |
| IR Spectroscopy | Analyze molecular vibrations |
| Mass Spectrometry | Determine molecular weight and purity |
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